molecular formula C8H8N2O B122795 Pyrrolo[1,2-a]pyrazine-6-methanol CAS No. 158945-88-1

Pyrrolo[1,2-a]pyrazine-6-methanol

Cat. No. B122795
M. Wt: 148.16 g/mol
InChI Key: FYGARHNUBSBSPC-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

Pyrrolo[1,2-a]pyrazin-6-yl-methanol (0.06 g, 0.41 mmol) is dissolved in EtOAc (3 mL), treated with IBX (0.34 g, 1.2 mmol) and heated to 80° C. for 3 h. The solution was allowed to cool to RT and filtered with a syringe filter frit. The solution was concentrated under a nitrogen stream to yield the title compound (0.06 g), which was used without further purification. 1H NMR (CDCl3) δ 9.87 (s, 1H), 9.34 (d, 1H), 9.02 (s, 1H), 7.93 (d, 1H), 7.47 (d, 1H), 6.82 (d, 1H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[N:3]([C:7]([CH2:10][OH:11])=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1>CCOC(C)=O>[CH:1]1[C:2]2[N:3]([C:7]([CH:10]=[O:11])=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
C=1C=2N(C=CN1)C(=CC2)CO
Name
Quantity
3 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with IBX (0.34 g, 1.2 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
filtered with a syringe
FILTRATION
Type
FILTRATION
Details
filter frit
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under a nitrogen stream

Outcomes

Product
Name
Type
product
Smiles
C=1C=2N(C=CN1)C(=CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.